2-Bromo-3,3-diethoxyprop-1-ene
Overview
Description
2-Bromo-3,3-diethoxyprop-1-ene is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . It is a versatile intermediate used in various organic synthesis reactions. The compound is characterized by a central carbon chain with a bromine atom attached at the second position (C2), a carbonyl group (C=O) at the first position (C1), and two ethyl groups attached through oxygen atoms, forming an acetal functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,3-diethoxyprop-1-ene can be synthesized by reacting 2-bromo-1-propene with diethyl acetal in the presence of a suitable base. The reaction proceeds via an SN2 mechanism, with the base acting as a nucleophile to attack the alkene and form the diethyl acetal derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3-diethoxyprop-1-ene undergoes various types of chemical reactions, including:
Hydrolysis: The acetal group can be cleaved under acidic or basic conditions to regenerate the reactive 2-bromopropenal.
Aldol Condensation: The deprotected 2-bromopropenal can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules.
Nucleophilic Addition: The double bond can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Aldol Condensation: Carbonyl compounds and appropriate catalysts.
Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: 2-bromopropenal and ethanol.
Aldol Condensation: More complex carbonyl compounds.
Nucleophilic Addition: New carbon-carbon bonded compounds.
Scientific Research Applications
2-Bromo-3,3-diethoxyprop-1-ene is used in diverse scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
Drug Development: Potential use in the development of new pharmaceuticals.
Material Science: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The primary function of 2-Bromo-3,3-diethoxyprop-1-ene is as a precursor to other functional groups that might exhibit biological activity depending on the final synthesized molecule. The mechanism involves the formation of hemiacetals and acetals through nucleophilic attack by alcohols on the carbonyl group, followed by deprotonation and removal of water .
Comparison with Similar Compounds
Similar Compounds
Bromoacetaldehyde diethyl acetal: Similar in structure but with different reactivity and applications.
2-Bromo-3,3-diethoxyprop-1-ene: Another form of this compound with slight structural differences.
Uniqueness
Properties
IUPAC Name |
2-bromo-3,3-diethoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLKZHRHQPEXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=C)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473130 | |
Record name | 2-Bromopropenal diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17592-40-4 | |
Record name | 2-Bromopropenal diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromopropenal diethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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